N-(2-fluoro-4-iodophenyl)propanamide
Description
Molecular Architecture and IUPAC Nomenclature
This compound exhibits a well-defined molecular architecture characterized by the systematic arrangement of halogen substituents on an aromatic ring coupled with an amide functional group. The compound's systematic name follows IUPAC nomenclature conventions, where the fluorine atom occupies the ortho position (position 2) relative to the amide nitrogen attachment point, while the iodine atom is positioned at the para location (position 4) on the benzene ring.
The molecular formula C9H9FINO reflects the compound's composition, consisting of nine carbon atoms, nine hydrogen atoms, one fluorine atom, one iodine atom, one nitrogen atom, and one oxygen atom. The molecular weight of 293.0767 g/mol positions this compound within the range of small organic molecules suitable for pharmaceutical applications. The SMILES notation CCC(=O)Nc1ccc(cc1F)I provides a linear representation of the molecular structure, indicating the propyl chain attachment to the carbonyl group and the specific positioning of halogen substituents on the aromatic ring.
The structural framework incorporates several key functional elements that contribute to its chemical behavior. The amide linkage (-CO-NH-) serves as the primary connection between the aliphatic propyl chain and the aromatic system, providing opportunities for hydrogen bonding and conformational flexibility. The presence of both electron-withdrawing fluorine and bulky iodine substituents creates a unique electronic environment that influences the compound's reactivity patterns and molecular interactions.
Table 1: Fundamental Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Registry Number | 839691-28-0 | |
| Molecular Formula | C9H9FINO | |
| Molecular Weight | 293.0767 g/mol | |
| SMILES Notation | CCC(=O)Nc1ccc(cc1F)I |
Crystallographic Analysis and Conformational Dynamics
While specific crystallographic data for this compound was not directly available in the search results, analysis of related halogenated benzamide structures provides valuable insights into expected conformational behavior. Comparative examination of structurally similar compounds, such as N-(2-fluoro-4-iodophenyl)benzamide, reveals important patterns in molecular organization and intermolecular interactions.
The conformational flexibility of this compound primarily resides in the rotation around the C-N amide bond and the orientation of the propyl chain relative to the aromatic plane. The presence of fluorine and iodine substituents introduces steric constraints that influence the preferred conformational states. Fluorine's small van der Waals radius (1.47 Å) allows for minimal steric interference, while iodine's larger atomic radius (1.98 Å) creates more significant spatial requirements that affect molecular packing and intermolecular interactions.
The electronic effects of the halogen substituents contribute to conformational stabilization through various mechanisms. Fluorine's high electronegativity (3.98 on the Pauling scale) creates local dipole moments that can stabilize specific conformations through intramolecular electrostatic interactions. Iodine, despite its lower electronegativity (2.66), provides significant polarizability that enables favorable van der Waals interactions and potential halogen bonding opportunities.
Table 2: Conformational Parameters and Steric Considerations
| Structural Feature | Description | Impact on Conformation |
|---|---|---|
| Amide Bond Rotation | C-N partial double bond character | Restricted rotation, planar preference |
| Fluorine Substitution | Ortho position to amide | Minimal steric hindrance, electronic effects |
| Iodine Substitution | Para position to amide | Significant van der Waals radius, potential halogen bonding |
| Propyl Chain | Flexible aliphatic component | Multiple rotational states possible |
Spectroscopic Identification (NMR, IR, UV-Vis, Mass Spectrometry)
The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about molecular structure and dynamics. While specific experimental spectroscopic data was not provided in the search results, the structural features of this compound enable prediction of characteristic spectroscopic signatures based on established chemical principles and comparison with analogous compounds.
Nuclear magnetic resonance (NMR) spectroscopy represents a primary tool for structural elucidation of this compound. The 1H NMR spectrum would be expected to display characteristic resonances corresponding to the propyl chain protons, aromatic protons, and the amide NH proton. The presence of fluorine introduces 19F NMR capabilities, providing additional structural information through fluorine-proton coupling patterns and chemical shift data. The aromatic region would exhibit the expected pattern for a 1,2,4-trisubstituted benzene ring, with coupling between adjacent protons modified by the electronic effects of the halogen substituents.
13C NMR spectroscopy would reveal the carbon framework of the molecule, with particular attention to the carbonyl carbon of the amide group and the aromatic carbons bearing halogen substituents. The fluorine substitution would result in characteristic carbon-fluorine coupling patterns, while the iodine-bearing carbon would appear at a distinctive chemical shift due to the heavy atom effect.
Table 3: Predicted Spectroscopic Characteristics
| Technique | Expected Observations | Diagnostic Features |
|---|---|---|
| 1H NMR | Propyl chain multiplets, aromatic signals, NH proton | J-coupling patterns, chemical shifts |
| 19F NMR | Single fluorine resonance | F-H coupling, chemical shift position |
| 13C NMR | Aromatic and aliphatic carbons | C-F coupling, heavy atom effects |
| IR Spectroscopy | Amide C=O stretch, N-H stretch, C-F stretch | Frequency positions, intensity patterns |
| Mass Spectrometry | Molecular ion and fragmentation patterns | Isotope patterns from iodine |
Infrared (IR) spectroscopy would provide functional group identification through characteristic vibrational frequencies. The amide carbonyl stretch would appear in the typical range of 1650-1680 cm⁻¹, while the N-H stretch would occur around 3300-3500 cm⁻¹. The presence of fluorine would contribute to C-F stretching vibrations in the fingerprint region, and the aromatic C-H stretches would appear in the 3000-3100 cm⁻¹ range.
Mass spectrometry analysis would reveal the molecular ion peak at m/z 293, with characteristic isotope patterns resulting from the presence of iodine. The fragmentation pattern would likely include loss of the propyl group and various aromatic fragmentation pathways, providing structural confirmation through fragmentation analysis.
Computational Modeling of Electronic and Steric Properties
Computational chemistry approaches provide valuable insights into the electronic structure and molecular properties of this compound. While specific computational studies for this exact compound were not detailed in the search results, the molecular architecture enables prediction of key electronic and steric parameters based on established computational methodologies and comparison with related halogenated aromatic compounds.
The electronic structure of this compound reflects the combined influence of the electron-withdrawing fluorine substituent and the polarizable iodine atom. Density functional theory (DFT) calculations would be expected to reveal significant electronic density redistribution within the aromatic ring system. The fluorine atom's high electronegativity creates local electron deficiency in its immediate vicinity, while the iodine atom provides a source of electron density through its extended π-system interactions.
The frontier molecular orbitals (HOMO and LUMO) of this compound would be influenced by the halogen substituents' electronic effects. The highest occupied molecular orbital (HOMO) would likely be located primarily on the aromatic ring system, with contributions from the iodine atom's lone pairs. The lowest unoccupied molecular orbital (LUMO) would be expected to show significant density on the aromatic carbons, particularly those adjacent to the electron-withdrawing fluorine substituent.
Table 4: Predicted Electronic and Molecular Properties
| Property | Predicted Value Range | Basis for Prediction |
|---|---|---|
| Dipole Moment | 2.5-4.0 Debye | Halogen electronegativity differences |
| HOMO Energy | -6.0 to -7.0 eV | Aromatic system with electron-withdrawing groups |
| LUMO Energy | -1.0 to -2.0 eV | π* orbitals of substituted benzene |
| Band Gap | 4.0-6.0 eV | Aromatic character with substituent effects |
| Molecular Volume | 180-220 ų | Van der Waals radii considerations |
The steric properties of this compound are dominated by the large iodine substituent, which creates significant spatial requirements for molecular interactions. Computational modeling would reveal the accessible molecular surface area and volume, providing insights into potential binding interactions and crystal packing arrangements. The van der Waals surface would show pronounced asymmetry due to the different sizes of the halogen substituents.
Electrostatic potential mapping would reveal regions of positive and negative charge distribution across the molecular surface. The vicinity of the fluorine atom would display significant negative electrostatic potential, while areas near the iodine substituent would show more moderate electrostatic character due to iodine's lower electronegativity and larger size. The amide functional group would contribute to distinctive electrostatic regions corresponding to the carbonyl oxygen (negative) and the NH hydrogen (positive).
Properties
Molecular Formula |
C9H9FINO |
|---|---|
Molecular Weight |
293.08 g/mol |
IUPAC Name |
N-(2-fluoro-4-iodophenyl)propanamide |
InChI |
InChI=1S/C9H9FINO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
SXFWQDLZDCDBAW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)I)F |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogenated Aromatic Groups
The following table summarizes key structural and molecular differences between N-(2-fluoro-4-iodophenyl)propanamide and related compounds:
Key Differences and Implications
Halogen Effects: The iodine atom in this compound increases molecular weight and polarizability compared to fluorine or chlorine analogs (e.g., N-(2,4-difluorophenyl)propanamide). This may enhance binding affinity in biological systems due to halogen bonding . Fluorine’s electronegativity improves metabolic stability and bioavailability relative to non-halogenated analogs .
Biological Activity :
- While this compound itself lacks direct activity reports, its structural motif is critical in kinase inhibitors. For example, MEK inhibitors like pimertib and tametinib incorporate the 2-fluoro-4-iodophenyl group to optimize target binding and selectivity .
- In contrast, 2'-fluoroortho-fluorofentanyl (a fentanyl analog) uses fluorinated phenyl groups to modulate opioid receptor interactions, highlighting divergent applications despite structural similarities .
Synthetic Accessibility :
- Propanamide derivatives are often synthesized via amidation of carboxylic acids (e.g., flurbiprofen in ) or coupling reactions (e.g., DCC-mediated synthesis in and ). The iodine substituent may require specialized conditions (e.g., palladium catalysis) for introduction .
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves reacting 2-fluoro-4-iodoaniline with propionyl chloride in the presence of a base. This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Key steps :
-
Base selection : Pyridine or triethylamine (TEA) neutralizes HCl byproduct, driving the reaction to completion.
-
Solvent system : Dichloromethane (DCM) or toluene facilitates reagent miscibility. Patent CA2837162C utilized toluene/water biphasic systems with phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity.
-
Work-up : Acidic washes (e.g., 1M HCl) remove excess base, followed by crystallization from ethyl acetate/n-hexane.
Optimization and Yield
In a representative procedure from CA2837162C, analogous acylation reactions achieved 55–60% yields after recrystallization. Elevated temperatures (70–80°C) reduced reaction times but risked decomposition of the iodoarene moiety. Lower temperatures (0–25°C) improved selectivity but required extended stirring (12–24 hours).
Coupling-Agent-Mediated Synthesis
Reagent Selection and Protocol
This method employs carbodiimide-based coupling agents (e.g., DCC, EDCl) to activate propionic acid for amide bond formation. WO2017096996A1 demonstrated similar strategies for cobimetinib synthesis, achieving 78% yields using benzotriazole additives (e.g., HOBt).
Procedure :
Advantages and Limitations
-
Pros : Higher yields, minimal side products.
-
Cons : Costly reagents, stringent anhydrous conditions.
Schotten-Baumann Reaction
One-Pot Synthesis
This classical method generates propionyl chloride in situ using thionyl chloride (SOCl₂), followed by immediate reaction with the amine in aqueous NaOH.
Steps :
-
Acyl chloride formation : Propionic acid + SOCl₂ (reflux, 2 hours).
-
Amidation : Addition to 2-fluoro-4-iodoaniline in NaOH/water, vigorous stirring.
-
Isolation : Filtration and recrystallization from ethanol/water.
Yield and Scalability
While simpler, this method yields 40–50% due to hydrolysis competing with amidation. PMC studies noted similar challenges in benzofuran amide synthesis, where aqueous conditions led to byproducts.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
